molecular formula C7H6N2O2S B11908613 2-Methoxythieno[3,2-d]pyrimidin-4-ol

2-Methoxythieno[3,2-d]pyrimidin-4-ol

Cat. No.: B11908613
M. Wt: 182.20 g/mol
InChI Key: UKCWFXDMSQHAKT-UHFFFAOYSA-N
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Description

2-Methoxythieno[3,2-d]pyrimidin-4-ol is a chemical compound based on the thienopyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. While specific studies on this exact derivative are limited, research on closely related analogues provides strong evidence of its potential research value. Thienopyrimidine derivatives are frequently investigated as core structures in the development of novel therapeutic agents due to their ability to interact with various biological targets . The primary research applications for thienopyrimidine-based compounds include serving as antibacterial agents, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . They are also explored as anticancer agents, with some derivatives acting as inhibitors of critical enzymes such as the epidermal growth factor receptor (EGFR) and aromatase (ARO), which are relevant in breast cancer research . Furthermore, this chemical class has shown promise in antiparasitic research, with certain derivatives exhibiting activity against both the erythrocytic and hepatic stages of Plasmodium parasites, which cause malaria . The 2-methoxy substitution on the pyrimidine ring is a key functional group that can influence the compound's electronic properties, solubility, and binding affinity, making it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block to develop new chemical entities for probing biological mechanisms or as a starting point for drug discovery campaigns in infectious diseases, oncology, and other therapeutic areas. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

2-methoxy-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N2O2S/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10)

InChI Key

UKCWFXDMSQHAKT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=O)N1)SC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxythieno 3,2 D Pyrimidin 4 Ol and Its Structural Analogs

General Approaches to Thienopyrimidine Synthesis

The synthesis of the thienopyrimidine core, a bioisostere of the naturally occurring purine (B94841) ring system, can be broadly categorized into two primary retrosynthetic strategies. These approaches depend on which heterocyclic ring is constructed upon the other pre-formed ring.

Construction of the Pyrimidine (B1678525) Ring on a Thiophene (B33073) Moiety

The most prevalent and versatile method for synthesizing thienopyrimidines, including the thieno[3,2-d] isomer, begins with a suitably substituted thiophene precursor. In this approach, an ortho-amino-carboxamide, ortho-amino-carboxylate, or ortho-amino-carbonitrile functionalized thiophene undergoes cyclization with a one-carbon or equivalent synthon to form the fused pyrimidine ring. This strategy allows for a wide diversity of substituents on the thiophene ring to be incorporated from the start. Common reagents for building the pyrimidine ring include formamide, formic acid, urea, and formamidine (B1211174) acetate (B1210297), which provide the necessary carbon and nitrogen atoms to complete the six-membered ring.

Thiophene Ring Closure on a Pyrimidine Derivative

Alternatively, the thiophene ring can be constructed onto an existing pyrimidine core. This method typically involves a pyrimidine derivative bearing reactive functional groups at adjacent positions (e.g., positions 4 and 5) that can participate in a cyclization reaction to form the fused five-membered thiophene ring. For instance, a pyrimidine with a mercapto group and an adjacent group that can be functionalized with a reactive α-halo-ketone or ester can lead to the formation of the thiophene ring through intramolecular cyclization. This approach is generally less common than the former for the thieno[3,2-d]pyrimidine (B1254671) system.

Targeted Synthesis of the Thieno[3,2-d]pyrimidine Ring System

The specific assembly of the thieno[3,2-d]pyrimidine scaffold, and particularly the introduction of the desired oxygen and methoxy (B1213986) functionalities at positions 4 and 2 respectively, requires a multi-step, targeted approach.

Routes to 4-Oxygenated Thieno[3,2-d]pyrimidines

The synthesis of the thieno[3,2-d]pyrimidin-4-ol core, which exists in tautomeric equilibrium with its more stable thieno[3,2-d]pyrimidin-4(3H)-one form, is a critical step. A common and effective method involves the cyclization of 3-aminothiophene-2-carboxylate or 3-aminothiophene-2-carboxamide (B122380) derivatives. For example, heating methyl 3-aminothiophene-2-carboxylate with formamidine acetate in ethanol (B145695) leads directly to the formation of thieno[3,2-d]pyrimidin-4-ol. nih.gov Similarly, 3-amino-5-arylthiophene amides can be condensed with formic acid, often under microwave irradiation, to yield the corresponding 4-oxo-thieno[3,2-d]pyrimidines. atlantis-press.com

Starting MaterialReagentProductReference
Methyl 3-aminothiophene-2-carboxylateFormamidine acetateThieno[3,2-d]pyrimidin-4-ol nih.gov
3-Amino-5-arylthiophene amideFormic acid (microwave)6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one atlantis-press.com

Strategies for Introducing the 2-Methoxy Substituent in the Thieno[3,2-d]pyrimidine Scaffold

A plausible synthetic route involves the following steps:

Dichlorination : The thieno[3,2-d]pyrimidine-2,4-dione is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert both keto groups into chloro substituents, yielding 2,4-dichlorothieno[3,2-d]pyrimidine. This is a standard method for converting pyrimidinediones into dichloropyrimidines. atlantis-press.comscielo.br

Selective Methoxylation : The resulting 2,4-dichloro derivative can then undergo nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860) (NaOMe). The 4-position of the thieno[3,2-d]pyrimidine system is generally more activated towards nucleophilic attack than the 2-position. However, selective substitution can often be achieved by carefully controlling reaction conditions such as temperature and stoichiometry. By using one equivalent of sodium methoxide at a controlled temperature, it is possible to favor the formation of 2-methoxy-4-chlorothieno[3,2-d]pyrimidine.

Hydrolysis : The final step involves the hydrolysis of the remaining chloro group at the 4-position to the desired hydroxyl group. This can typically be accomplished by heating with aqueous acid or base, yielding the target compound, 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

An alternative pathway could involve starting with a 2-thioxo derivative. The 2-thioxo group can be converted to a 2-methylthio group, which can then be displaced by a methoxide.

Precursor Synthesis and Intermediate Transformations Relevant to this compound

The success of the primary synthetic strategies relies heavily on the efficient preparation of key precursors, most notably substituted 2-aminothiophenes.

The Gewald reaction stands out as one of the most powerful and widely used methods for synthesizing polysubstituted 2-aminothiophenes. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst like triethylamine (B128534) or morpholine (B109124). This reaction provides a direct and efficient route to 2-amino-3-cyanothiophenes or 2-amino-3-alkoxycarbonylthiophenes, which are the foundational starting materials for building the thieno[3,2-d]pyrimidine core as described in section 2.1.1.

Advanced Synthetic Methodologies

One-Pot Synthetic Procedures

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, has emerged as a powerful tool in the synthesis of complex heterocyclic systems like thienopyrimidines. This approach is highly valued for its operational simplicity, reduced waste generation, and potential for high atom economy.

A notable one-pot procedure involves the condensation of an appropriate aminothiophene derivative with a suitable reagent to construct the pyrimidine ring in a single step. For instance, a one-pot synthesis of 3-substituted 2-thioxo-thienopyrimidin-4-ones and thienopyrimidine-2,4-diones has been reported. nih.gov This method involves the nucleophilic attack of an aminothiophene derivative on an isocyanate or thioisocyanate, followed by a base-mediated cyclization. nih.gov Another example is the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives substituted at the 2-position with an amino group, which utilizes the condensation of the starting material with ethoxycarbonyl isothiocyanate in DMF to generate a thiourea (B124793) carbamate (B1207046) intermediate that is not isolated before cyclization. nih.gov

Multi-component reactions (MCRs), a subset of one-pot syntheses, are particularly efficient for creating molecular diversity. A three-component synthesis of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines has been developed, showcasing the ability to assemble multiple reagents in a short time frame to produce compounds of interest. mdpi.com Similarly, a green, one-pot, three-component regioselective synthesis of furo[2,3-d]pyrimidines has been achieved, highlighting the move towards more environmentally benign synthetic protocols. nih.gov These MCRs often provide access to complex molecular architectures from simple and readily available starting materials in a single, efficient operation. mdpi.comrsc.org

The following table summarizes a selection of one-pot synthetic approaches for thienopyrimidine analogs:

Starting MaterialsReagents and ConditionsProduct TypeReference
Aminothiophene derivative, Isocyanate/Thioisocyanate1. Triethylamine, 1,4-dioxane (B91453) (reflux) 2. Sodium ethoxide, ethanol (reflux)3-substituted 2-thioxo-thienopyrimidin-4-ones nih.gov
5-amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate (B1235776)APTS (catalyst), Ethanol (reflux) nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines mdpi.com
Aryl(or heteroaryl)glyoxal monohydrates, Alkyl(cyclohexyl or tert-butyl)isocyanidesZrOCl₂•8H₂O (catalyst)5-aroyl(or heteroaroyl)-6-(alkylamino)-furo[2,3-d]pyrimidines nih.gov

Microwave-Assisted Organic Synthesis of Thieno[3,2-d]pyrimidines

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved product yields, and often, enhanced purity of the final products. The application of microwave irradiation has been particularly successful in the synthesis of thieno[3,2-d]pyrimidine derivatives. nih.govresearchgate.netnih.govscielo.br

Efficient microwave-assisted chemical processes have been applied to the synthesis of a variety of novel thieno[3,2-d]pyrimidine analogs. nih.gov For instance, the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives was successfully achieved using microwave heating. nih.gov This technology provides reproducible and safe operating conditions, which is a notable improvement over traditional multi-step processes that often require long reaction times and the use of unstable or toxic reagents. nih.gov

In another study, four different thieno[3,2-d]pyrimidine amino derivatives were synthesized using microwave irradiation from 4-(4-(methylamino), thieno[3,2-d]pyrimidin-2-yl)benzohydrazide. researchgate.netnais.net.cn This highlights the utility of MAOS in rapidly generating libraries of related compounds for biological screening. The synthesis of thieno[2,3-d]pyrimidines has also been achieved through microwave irradiation of 2-amino-3-cyanothiophene in the presence of formic acid, resulting in high yields. researchgate.net

The table below provides examples of microwave-assisted synthesis of thienopyrimidine derivatives:

Starting Material(s)Reaction ConditionsProduct TypeReference
2-amino-3-cyanothiopheneFormic acid, Microwave irradiationThieno[2,3-d]pyrimidin-4-one researchgate.net
4-(4-(methylamino), thieno [3,2-d]pyrimidin-2-yl)benzohydrazideMicrowave irradiationThieno[3,2-d]pyrimidine amino derivatives researchgate.netnais.net.cn
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivativesMicrowave irradiationFused thieno[2,3-d]pyrimidines nih.gov

Catalytic Approaches in Thienopyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity. The synthesis of thienopyrimidines has benefited significantly from the development of novel catalytic systems.

One example of a catalytic approach involves the use of iodine as a catalyst for the cyclization of a precursor with benzaldehyde (B42025) in acetonitrile (B52724) to afford an intermediate in the synthesis of novel acetohydrazide derivatives of thienopyrimidine. nih.gov This highlights the use of simple and readily available catalysts for key bond-forming reactions.

In the context of MCRs, catalysts are often employed to facilitate the cascade of reactions. For instance, p-toluenesulfonic acid (APTS) has been used as a catalyst in the three-component synthesis of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines. mdpi.com Another green chemistry approach utilized zirconyl chloride octahydrate (ZrOCl₂•8H₂O) as a catalyst for the one-pot, three-component synthesis of furo[2,3-d]pyrimidines. nih.gov

The development of catalytic methods is not limited to small molecule catalysts. The use of transition metal catalysts, while not extensively detailed in the provided context for the direct synthesis of this compound, is a major area of research in heterocyclic chemistry and likely holds potential for the synthesis of its analogs.

The following table summarizes some catalytic approaches used in the synthesis of thienopyrimidine-related structures:

Reaction TypeCatalystSubstratesProduct TypeReference
CyclizationIodineCompound 7 and benzaldehydeIntermediate 8 nih.gov
Three-component one-pot synthesisAPTS5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines mdpi.com
Three-component one-pot regioselective synthesisZrOCl₂•8H₂OAryl(or heteroaryl)glyoxal monohydrates, alkyl isocyanides5-aroyl(or heteroaroyl)-6-(alkylamino)-furo[2,3-d]pyrimidines nih.gov

Structure Activity Relationship Sar and Biological Activity Mechanisms of 2 Methoxythieno 3,2 D Pyrimidin 4 Ol Derivatives in in Vitro Systems

In Vitro Biological Activities of Thieno[3,2-d]pyrimidine (B1254671) Derivatives: A Mechanistic Perspective

Thieno[3,2-d]pyrimidine derivatives engage with a wide array of biological targets, leading to effects such as enzyme inhibition, receptor modulation, and interference with cellular pathways. These interactions form the basis of their potential therapeutic applications.

Derivatives of the thieno[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases.

17β-Hydroxysteroid Dehydrogenases (17β-HSD2): Certain thieno[3,2-d]pyrimidin-4-one derivatives have been synthesized as conformationally restricted analogues to inhibit 17β-HSD2. nih.gov This enzyme is involved in the metabolism of potent estrogens and androgens, making it a target for conditions like osteoporosis. nih.gov

Janus Kinase (JAK) Family: The thieno[3,2-d]pyrimidine scaffold has been utilized to develop potent and selective inhibitors of Janus kinases, particularly JAK1 and JAK3. nih.govnih.gov As a primary driver in the JAK-STAT signaling pathway, which is often activated in oncogenesis, JAK1 is a significant target in cancer therapy. nih.gov A scaffold morphing strategy led to the identification of a derivative, compound 24 , as a potent and highly selective JAK1 inhibitor. nih.gov Further optimization yielded compounds 25 and 46 , which showed improved enzymatic activity and selectivity for JAK1 over JAK2 and JAK3. nih.gov Similarly, thieno[3,2-d]pyrimidines with an acrylamide (B121943) pharmacophore have been developed as covalent JAK3 inhibitors, with compounds 9a and 9g showing potent activity with IC50 values of 1.9 nM and 1.8 nM, respectively. nih.gov

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase: In the field of DNA Damage Response (DDR), thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of ATR kinase. nih.gov Using a hybrid design approach, compound 34 was identified, displaying an IC50 value of 1.5 nM for ATR kinase and exhibiting potent antiproliferative effects in LoVo colon cancer cells. nih.gov

Mycobacterium tuberculosis bd oxidase: Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd (Cyt-bd) oxidase in Mycobacterium tuberculosis. nih.govrsc.org This enzyme is a crucial component of the bacterium's respiratory chain, especially under conditions where the primary cytochrome c oxidase is inhibited. nih.govrsc.org Compound 19 (N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine) was the most active in a study, with ATP IC50 values ranging from 6 to 18 μM against different mycobacterial strains when combined with a QcrB inhibitor. nih.govrsc.org

Interactive Table 1: Thieno[3,2-d]pyrimidine Derivatives as Enzyme Inhibitors

Enzyme TargetDerivative ClassKey FindingsIC50 ValuesReference
JAK1Thieno[3,2-d]pyrimidineCompound 46 showed high selectivity and potent inhibition.0.022 μM nih.gov
JAK3Thieno[3,2-d]pyrimidine-acrylamideCompound 9g showed potent covalent inhibition.1.8 nM nih.gov
ATR KinaseThieno[3,2-d]pyrimidine hybridCompound 34 was a potent and selective inhibitor.1.5 nM nih.gov
M. tuberculosis bd oxidaseThieno[3,2-d]pyrimidin-4-amineCompound 19 was most active in an ATP depletion assay.6-18 μM (ATP IC50) nih.govrsc.org

While structurally distinct, it is noteworthy that other thienopyrimidine isomers also show significant enzyme inhibitory activity. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives act as Rho-associated protein kinase (ROCK) inhibitors, and thieno[3,4-d]imidazole-4-carboxamides are inhibitors of Poly(ADP-ribose) polymerase (PARP-1). nih.govnih.gov

The thienopyrimidine scaffold has been primarily investigated for its modulatory effects on G protein-coupled receptors (GPCRs), although most detailed studies have focused on the thieno[2,3-d]pyrimidine (B153573) isomer.

MAS-related G Protein-Coupled Receptor X1 (MRGPRX1): Thieno[2,3-d]pyrimidine derivatives have been identified as positive allosteric modulators (PAMs) of MRGPRX1, a receptor located in sensory neurons and considered a target for pain treatment. nih.govnih.govacs.org An initial hit, 5,6-dimethyl-4-(o-tolyloxy)thieno[2,3-d]pyrimidine (1a ), was a potent PAM with an EC50 of 0.5 μM. nih.gov Iterative optimization led to compound 1t , which showed improved metabolic stability and oral availability, demonstrating potential for treating neuropathic pain. nih.govacs.org

Dopamine (B1211576) D2 Receptor: A thieno[2,3-d]pyrimidine scaffold was identified as a novel negative allosteric modulator (NAM) of the dopamine D2 receptor. nih.govnih.govacs.org This discovery provides a new chemical starting point for developing ligands that can fine-tune dopaminergic neurotransmission, which is relevant for central nervous system disorders. nih.govbohrium.com Subsequent studies explored how subtle modifications to this scaffold could yield analogues with diverse pharmacological profiles, including both NAMs and low-efficacy partial agonists. nih.gov

Thieno[3,2-d]pyrimidine derivatives can exert their biological effects by modulating critical cellular signaling pathways, leading to outcomes like cell cycle arrest and inhibition of cell proliferation.

Cell Cycle Arrest: The inhibition of key enzymes like JAK1 by thieno[3,2-d]pyrimidine derivatives leads to downstream effects on cell cycle progression. nih.gov Compounds 24 , 25 , and 46 were shown to induce cell cycle arrest more strongly than reference compounds in non-small cell lung cancer cells. nih.gov Similarly, studies on the isomeric thieno[2,3-d]pyrimidines have demonstrated that certain compounds can induce G2/M phase arrest in breast cancer cell lines. nih.gov

PI3K Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Thieno[3,2-d]pyrimidine derivatives have been designed as potent inhibitors of PI3K isoforms, particularly PI3Kδ. bohrium.comnih.gov Incorporating a piperazinone motif into the thieno[3,2-d]pyrimidine core led to the discovery of potent and selective PI3Kδ inhibitors with significant antiproliferative activity against non-Hodgkin lymphoma cell lines. bohrium.comnih.gov

The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives are primarily linked to the inhibition of essential bacterial enzymes.

Inhibition of Mycobacterial Respiration: As detailed in the enzyme inhibition section, thieno[3,2-d]pyrimidin-4-amines function as antimicrobial agents against Mycobacterium tuberculosis by targeting the cytochrome bd oxidase. nih.govrsc.orgmontana.edu This mechanism involves depleting the bacterium's intracellular ATP levels, particularly when the main respiratory pathway is compromised, thereby inhibiting its growth and survival. nih.govresearchgate.net The activity is specific, as the compounds show the expected potentiation when combined with inhibitors of the alternative cytochrome bcc:aa3 complex. nih.govrsc.org Halogenated thieno[3,2-d]pyrimidines have also demonstrated selective activity against several fungal species. bohrium.com

Structure-Activity Relationship (SAR) Studies of 2-Methoxythieno[3,2-d]pyrimidin-4-ol Analogs

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For thieno[3,2-d]pyrimidine derivatives, research has focused on understanding how different substituents at various positions on the bicyclic core influence biological activity.

The substituent at the 2-position of the thieno[3,2-d]pyrimidine ring plays a significant role in determining the compound's interaction with its biological target.

In the development of JAK1 inhibitors, a SAR study demonstrated the importance of the group at this position. nih.gov Starting from a lead compound, modifications at the C2 position were explored. While various groups were tolerated, the specific nature of the substituent was critical for potency and selectivity. For instance, in a series of atypical protein kinase C inhibitors based on the isomeric thieno[2,3-d]pyrimidine scaffold, a range of potencies was observed when modifying the C2 position with different aryl groups. nih.gov

Similarly, in a series of newly synthesized thieno[3,2-d]pyrimidine-based derivatives evaluated for antiproliferative activity, the substituents on the pyrimidine (B1678525) ring, including at position 2, were critical for activity. nih.gov For example, compound 11b , a thienotriazolopyrimidine derivative, showed potent EGFR inhibition, highlighting how modifications involving the C2-position can direct the compound to specific kinase targets. nih.gov

Interactive Table 2: SAR Highlights for Thienopyrimidine Derivatives

ScaffoldPosition of SubstitutionEffect on ActivityTargetReference
Thieno[3,2-d]pyrimidinePosition 2Modifications critical for potency and selectivity.JAK1 nih.gov
Thieno[3,2-d]pyrimidinePosition 4Necessity of chlorine for antiproliferative activity.Not specified bohrium.com
Thieno[3,2-d]pyrimidinePosition 6Piperazinone motif improved PI3Kδ potency and selectivity.PI3Kδ bohrium.comnih.gov
Thieno[2,3-d]pyrimidinePosition 2Aryl group modifications led to a range of potencies.aPKCζ nih.gov

Effects of Modifications on the Thiophene (B33073) Ring (Positions 5 and 6)

The substitution pattern on the thiophene ring of this compound derivatives plays a significant role in modulating their biological activity. Studies have shown that the nature and position of substituents at the 5 and 6 positions can profoundly influence the inhibitory potency of these compounds against various biological targets.

For instance, in a series of thieno[3,2-d]pyrimidines developed as antiplasmodial agents, the presence of a p-tolyl group at the 6-position was found to be favorable for activity against the drug-resistant K1 strain of Plasmodium falciparum. nih.gov This suggests that a substituted aromatic ring at this position contributes positively to the interaction with the target protein. Further exploration of substituents at the 6-position could elucidate the specific steric and electronic requirements for optimal activity.

In the context of anticancer activity, modifications at both the 5 and 6 positions of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold have been investigated. One of the most active compounds identified was 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which exhibited significant cytotoxic activity against a melanoma cell line. nih.gov This highlights the importance of alkyl substitutions at these positions, which may enhance binding affinity or cellular uptake.

The following table summarizes the effects of various substituents at positions 5 and 6 on the biological activity of thieno[3,2-d]pyrimidine derivatives.

Table 1: Effect of Thiophene Ring Modifications on Biological Activity

Position 5 SubstituentPosition 6 SubstituentBiological ActivityReference
---p-tolylFavorable for antiplasmodial activity nih.gov
MethylMethylSignificant cytotoxic activity in melanoma cells nih.gov

Role of the 4-Oxygen Functionality and its Chemical Modifications

The 4-oxo group of the thieno[3,2-d]pyrimidin-4-ol core is a critical determinant of biological activity, and its chemical modification has been a key strategy in the development of potent inhibitors. This functionality can participate in crucial hydrogen bonding interactions with the target protein, anchoring the molecule in the active site.

The conversion of the 4-oxo group to a 4-amino functionality has been explored to probe the structure-activity relationship. In a study on antiplasmodial thieno[3,2-d]pyrimidines, a series of 4-substituted derivatives were synthesized, including those with O-alkyl, O-aryl, S-aryl, (alkyl)amino, and hydrazinyl groups. nih.gov This diversification at position 4 allows for the investigation of how different heteroatoms and their substituents influence the compound's interaction with the biological target. nih.gov

For example, the synthesis of 4-amino-thieno[2,3-d]pyrimidines has been accomplished through the cyclocondensation of a tetra-substituted thiophene precursor with various nitriles under acidic conditions. mdpi.com The resulting 4-amino derivatives have shown anti-proliferative properties against breast cancer cell lines. mdpi.com This indicates that the replacement of the 4-oxo group with a substituted amino group can lead to a different pharmacological profile.

Furthermore, the introduction of various substituents at the 4-position through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions has been a successful approach to generate chemical diversity and identify compounds with dual-stage antiplasmodial activity. nih.gov

The table below illustrates the impact of modifying the 4-oxygen functionality on the biological activity of thienopyrimidine derivatives.

Table 2: Impact of 4-Oxygen Functionality Modifications on Biological Activity

Modification at Position 4Resulting DerivativeBiological Activity ProfileReference
Conversion to amino group4-Amino-thieno[2,3-d]pyrimidinesAnti-proliferative against breast cancer cells mdpi.com
Substitution with various groups4-Substituted-thieno[3,2-d]pyrimidinesDual-stage antiplasmodial activity nih.gov

Conformational Determinants of Biological Activity

In the development of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, conformationally restricted analogues of thieno[3,2-d]pyrimidinones were designed and synthesized. nih.govnih.gov This approach aimed to lock the molecule into a specific, biologically active conformation, thereby improving its potency and selectivity. nih.govnih.gov The study of these rigid analogues helped to identify the "biologically active open conformer" and provided insights into the topology of the enzyme's binding site. nih.govnih.gov

The design of these conformationally restricted molecules was based on the hypothesis that limiting the rotational freedom of certain bonds would favor the adoption of a conformation that is optimal for binding to the enzyme. nih.gov The synthesis of these analogues involved multi-step procedures, starting from precursors like methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate. nih.gov

The successful identification of moderately active compounds among these conformationally restricted derivatives validated the design strategy and underscored the importance of conformational control in drug design. nih.gov It allows for a more precise mapping of the pharmacophore and a better understanding of the structure-activity relationships.

The following table highlights the significance of conformational restriction in enhancing the biological activity of thieno[3,2-d]pyrimidine derivatives.

Table 3: Conformational Determinants and Biological Activity

Design StrategyRationaleOutcomeReference
Synthesis of conformationally restricted analoguesTo lock the molecule in a biologically active conformationIdentification of the active conformer and improved understanding of the enzyme binding site nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Methoxythieno 3,2 D Pyrimidin 4 Ol and Its Analogs

Quantum Mechanical Calculations for Electronic and Structural Analysis

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. For thienopyrimidine derivatives, these calculations can elucidate the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting a molecule's reactivity and its potential to interact with biological macromolecules.

Studies on related pyrimidine (B1678525) derivatives have utilized Density Functional Theory (DFT) to analyze molecular parameters like dipole moment, linear polarizability, and first hyperpolarizabilities. researchgate.net Hirshfeld surface analysis, another computational tool, helps in dissecting intermolecular interactions, such as hydrogen bonds, which are critical for molecular packing in a crystal lattice. researchgate.net Natural Bond Orbital (NBO) analysis further complements this by confirming the presence of intermolecular interactions through the examination of lone pairs, bonding, and anti-bonding orbitals. researchgate.net These computational findings often show excellent consistency with experimental data, underscoring the stability of the synthesized molecules. researchgate.net

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes and affinities of thienopyrimidine derivatives to their biological targets.

For instance, molecular docking studies have been performed on novel thienopyrimidine compounds targeting the Fms-like tyrosine kinase 3 (FLT3) enzyme, a key target in some cancers. nih.gov These studies revealed that the synthesized ligands exhibit promising binding affinities for the FLT3 kinase active site, with interaction patterns similar to those of co-crystallized ligands. nih.gov Similarly, docking studies on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives against the cyclooxygenase-2 (COX-2) enzyme have helped to elucidate the structure-activity relationships and the specific interactions responsible for their anti-inflammatory properties. nih.gov In the context of antiparkinsonian activity, docking of 4-arylthieno[3,2-d]pyrimidine derivatives into the adenosine (B11128) A1 and A2A receptors has been crucial. researchgate.net

The binding affinity, often expressed as a Gibbs free energy change (ΔG), provides a quantitative measure of the interaction strength. For example, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown high binding affinities with DNA and the 3ert protein, with ΔG values of -6.3 to -7.0 kcal/mol. wum.edu.pk These docking simulations are critical for identifying key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are crucial for assessing the flexibility of both the ligand and the protein, providing a more realistic representation of the biological environment.

MD simulations have been employed to study the stability of various ligand-protein complexes involving thienopyrimidine analogs. For example, 50-nanosecond MD simulations of thieno[3,4-d]pyrimidine (B1628787) derivatives bound to HIV-1 reverse transcriptase showed the formation of stable hydrogen bonds with key residues, indicating a strong and persistent binding interaction. nih.gov These simulations can also highlight the importance of specific structural features, such as the conformation of the ligand, for maintaining inhibitory activity and stability within the binding pocket. nih.gov In studies of acetylcholinesterase reactivators, MD simulations have been used to assess the stability of the enzyme-ligand systems, with variations in root-mean-square deviation (RMSD) plots indicating the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Both 2D-QSAR and 3D-QSAR studies have been applied to thienopyrimidine derivatives. For a series of 4-arylthieno[3,2-d]pyrimidine derivatives with antagonist activity towards adenosine A1 and A2A receptors, QSAR models were developed using genetic function approximation. researchgate.net These models identified key molecular descriptors, such as DIPOLE_MAG, CHI-V-3-P, and WIENER, that are significant for the antiparkinsonian activity. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional map of the steric and electrostatic fields around the molecules, indicating regions where modifications could enhance or diminish activity. Studies on thieno[3,4-d]pyrimidine derivatives as HIV-1 reverse transcriptase inhibitors have successfully used CoMFA and CoMSIA to build predictive models. nih.gov Similarly, for thieno[2,3-d]pyrimidine (B153573) derivatives with antitumor activity, CoMFA, CoMSIA, and Hologram QSAR (HQSAR) techniques have been used to identify important structural characteristics for their efficacy. cjsc.ac.cn

Computational Design and Virtual Screening of Novel Thienopyrimidine Derivatives

The insights gained from molecular modeling studies are leveraged in the computational design and virtual screening of new chemical entities. Virtual screening allows for the rapid assessment of large compound libraries to identify potential hits with desired biological activity, significantly accelerating the drug discovery process.

Based on the results of molecular docking and QSAR studies, novel thienopyrimidine derivatives can be designed with improved binding affinities and predicted activities. For instance, based on docking and 3D-QSAR results for HIV-1 RT inhibitors, new thieno[3,4-d]pyrimidines were designed and their activities predicted, with some showing promising ADME/T profiles. nih.gov In silico screening has also been used to identify novel synthesized thienopyrimidines targeting the FLT3 kinase, leading to the identification of derivatives with high inhibitory activity. nih.gov This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Table of Studied Thienopyrimidine Derivatives and Their Investigated Targets:

Derivative Class Investigated Target(s) Computational Methods Used
Thienopyrimidine Analogs Fms-like tyrosine kinase 3 (FLT3) Molecular Docking, Virtual Screening nih.gov
Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-derivatives Cyclooxygenase-2 (COX-2) Molecular Docking nih.gov
4-Arylthieno[3,2-d]pyrimidine Derivatives Adenosine A1 and A2A Receptors QSAR, Molecular Docking researchgate.net
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives DNA, 3ert protein Molecular Docking wum.edu.pk
Thieno[3,4-d]pyrimidine Derivatives HIV-1 Reverse Transcriptase 3D-QSAR (CoMFA, CoMSIA), Molecular Docking, Molecular Dynamics nih.gov

Table of Compound Names Mentioned:

Compound Name
2-Methoxythieno[3,2-d]pyrimidin-4-ol
4-arylthieno[3,2-d]pyrimidine
benzothieno[3,2-d]pyrimidin-4-one
thieno[2,3-d]pyrimidin-4(3H)-one

Future Directions and Academic Impact of 2 Methoxythieno 3,2 D Pyrimidin 4 Ol Research

Development of Innovative Synthetic Methodologies for Enhanced Accessibility and Diversity

The future utility of 2-Methoxythieno[3,2-d]pyrimidin-4-ol and its derivatives is intrinsically linked to the development of efficient, scalable, and versatile synthetic routes. Current methods often rely on multi-step sequences starting from substituted thiophenes. nih.govbibliomed.org A common approach involves the cyclization of a methyl 3-aminothiophene-2-carboxylate precursor. bibliomed.org

Future research should focus on innovative synthetic strategies to improve upon these foundations. Key goals will be to enhance accessibility to the core structure and to facilitate the rapid generation of diverse chemical libraries for screening. Promising avenues for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to significantly accelerate reaction times for the synthesis of thieno[3,2-d]pyrimidin-4-one derivatives. nih.gov Future work should systematically optimize microwave conditions for the synthesis of the 2-methoxy variant and its derivatives, potentially reducing synthesis time from hours to minutes. researchgate.net

Multi-Component Reactions (MCRs): Designing novel MCRs that can construct the thieno[3,2-d]pyrimidine (B1254671) core in a single pot from readily available starting materials would represent a significant leap in efficiency. researchgate.net This approach minimizes purification steps and allows for greater structural diversity by varying multiple inputs simultaneously.

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control. Developing a flow-based synthesis for this compound would enable the on-demand and large-scale production necessary for extensive biological evaluation and further development.

Greener Synthetic Approaches: Future methodologies should prioritize the use of environmentally benign solvents and reagents, aligning with the principles of green chemistry. This includes exploring metal-free catalytic systems for key bond-forming reactions. nih.gov

Synthetic StrategyPotential Advantages for Future Research
Microwave-Assisted Synthesis Rapid reaction optimization, reduced synthesis time, increased yields. nih.gov
Multi-Component Reactions High efficiency, atom economy, rapid generation of chemical libraries from simple precursors. researchgate.net
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters, potential for automation.
Green Chemistry Approaches Reduced environmental impact, use of safer reagents, potential for metal-free catalysis. nih.gov

Exploration of Novel Chemical Transformations and Reactivity Profiles

Understanding the chemical reactivity of this compound is crucial for its development as a scaffold for new chemical entities. The majority of current literature focuses on the functionalization of the thienopyrimidine core, particularly at the 4-position. A standard transformation involves the chlorination of the 4-hydroxyl group using reagents like phosphorus oxychloride (POCl₃), followed by nucleophilic aromatic substitution to introduce a wide variety of amine, ether, or thioether functionalities. nih.govtandfonline.com

While this is a powerful method for diversification, future research must expand the repertoire of chemical transformations. Areas ripe for exploration include:

Reactivity of the Methoxy (B1213986) Group: Investigating the selective demethylation of the 2-methoxy group to yield the corresponding 2-hydroxy derivative would provide access to a new set of analogs with different hydrogen bonding capabilities.

C-H Activation: Direct C-H activation and functionalization of the thiophene (B33073) ring would offer a more atom-economical way to introduce substituents compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock novel transformations and reactivity patterns not accessible through traditional thermal methods, allowing for the introduction of complex functionalities under mild conditions.

Ring Transformation Reactions: Exploring conditions that could induce ring-opening or ring-transformation reactions of the pyrimidinone system could lead to entirely new heterocyclic scaffolds. nih.gov

Advanced Mechanistic Elucidation of Biological Activities in In Vitro Models

Thienopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. scilit.com Analogs have shown activity against targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. bohrium.comresearchgate.netnih.gov The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. researchgate.net

For this compound specifically, its biological targets and mechanism of action remain to be elucidated. Future research must move beyond preliminary screening and into advanced mechanistic studies. This should involve:

Broad Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary molecular target(s) and determine its selectivity profile.

Cell-Based Assays: Using a variety of cancer cell lines to confirm its anti-proliferative activity and to investigate its effects on specific signaling pathways through techniques like Western blotting and phospho-protein arrays.

Target Validation: Employing techniques such as cellular thermal shift assays (CETSA), genetic knockdown (siRNA/shRNA), or CRISPR-Cas9 to confirm that the compound's cellular effects are a direct result of engaging its intended target.

Mechanism of Action Studies: Investigating downstream effects, such as the induction of apoptosis (e.g., via caspase activation assays) and cell cycle arrest (e.g., via flow cytometry), to build a comprehensive picture of its biological activity. researchgate.net

Potential Biological Target ClassRationale for InvestigationRepresentative Thienopyrimidine Research
Protein Kinases The thienopyrimidine scaffold is a known "hinge-binding" motif for many kinase inhibitors. scilit.comVEGFR-2, EGFR, Aurora Kinases, PI3K. nih.govbohrium.comnih.gov
Respiratory Complex I Thienopyrimidines have been identified as inhibitors of the NuoB-NuoD interface in H. pylori complex I. nih.govInhibition of Helicobacter pylori. nih.gov
17β-Hydroxysteroid Dehydrogenase Thieno[3,2-d]pyrimidin-4-one derivatives have been synthesized as inhibitors of this enzyme. nih.govInhibition of 17β-HSD2. nih.gov

Rational Design and Optimization of Thienopyrimidine-Based Chemical Probes

A potent and selective inhibitor can serve as a starting point for the development of chemical probes—specialized molecules used to study the function of a target protein in its native biological context. The rational design of such probes based on the this compound scaffold is a critical future direction.

This process would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and physicochemical properties. This would build on existing knowledge that modifications at the 4-position can significantly impact activity. nih.gov

Development of Tool Compounds: Once a highly potent and selective analog is identified, it can be further modified to create chemical probes. This includes:

Affinity-based probes: Attaching a reactive group or a tag (like biotin) to the molecule to allow for covalent labeling or affinity-based pulldown of the target protein and its binding partners.

Fluorescent probes: Incorporating a fluorophore to enable visualization of the target protein's localization and dynamics within living cells using advanced microscopy techniques.

Minimizing Off-Target Effects: Ensuring that the addition of tags or labels does not significantly alter the compound's binding affinity or introduce new, unwanted interactions with other proteins.

Integration of Experimental and Computational Approaches for Chemical Biology Applications

The synergy between experimental and computational chemistry is a powerful engine for modern drug discovery and chemical biology. Several studies on thienopyrimidines have successfully employed molecular docking and molecular dynamics (MD) simulations to predict binding modes and rationalize observed SAR. nih.govnih.govtandfonline.com

Future research on this compound should fully integrate these approaches from the outset. This integrated workflow would look like:

Homology Modeling and Virtual Screening: If the crystal structure of a potential biological target is unknown, homology models can be built. These models can then be used for virtual screening of thienopyrimidine libraries to identify initial hits. nih.gov

Structure-Based Design: Once a target is identified and its structure is known, molecular docking can predict how this compound and its analogs bind to the active site. This allows for the rational design of new derivatives with improved interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted protein-ligand complex over time, providing insights into the dynamics of the binding event and helping to refine inhibitor design. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize the synthesis of molecules with more drug-like characteristics. nih.gov

This iterative cycle of computational design, chemical synthesis, and biological testing will be essential for unlocking the full academic and therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-Methoxythieno[3,2-d]pyrimidin-4-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thienopyrimidine derivatives typically involves cyclization of substituted thiophene precursors with pyrimidine intermediates. For example, cyclocondensation reactions using thiourea or urea derivatives under acidic or basic conditions are common . To optimize reaction conditions, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating . Evidence from similar compounds (e.g., thieno[2,3-d]pyrimidin-4-ol derivatives) suggests that substituent positioning (e.g., methoxy groups) significantly impacts reaction efficiency, necessitating regioselective protection/deprotection strategies .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :

  • NMR : 1H and 13C NMR to verify substituent positions and aromatic proton coupling patterns. For example, the methoxy group (–OCH3) in thienopyrimidines typically resonates at δ 3.8–4.0 ppm in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at λ = 254 nm .
  • X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry or tautomeric forms .

Advanced Research Questions

Q. How can contradictions in spectral data during structure elucidation be resolved?

Methodological Answer: Contradictions often arise from tautomerism, regiochemical ambiguity, or impurity interference. To address these:

  • 2D NMR (COSY, NOESY, HSQC) : Map proton-proton correlations and assign quaternary carbons. For example, NOE interactions can distinguish between adjacent substituents on the thienopyrimidine core .
  • Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ADF software) .
  • Isolation of Intermediates : Trap reactive intermediates (e.g., using low-temperature NMR) to confirm reaction pathways .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in biological assays?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., –OCH3 → –OCF3) to assess electronic effects on bioactivity. For example, antimicrobial studies on thieno[2,3-d]pyrimidin-4-ol derivatives showed that electron-withdrawing groups enhance activity against Gram-positive bacteria .
  • Bioisosteric Replacement : Replace the thiophene ring with furan or pyrrole to evaluate ring electronics’ role in target binding .
  • Docking Studies : Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can solubility and stability challenges be addressed in in vitro studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 4-ol position to improve lipophilicity and metabolic stability .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (ICH guidelines) to identify degradation pathways and stabilize formulations .

Tables for Key Data

Q. Table 1: Comparative Yields in Thienopyrimidine Synthesis

MethodSolventCatalystYield (%)Reference
Conventional HeatingEthanolHCl62
Microwave-AssistedDMFNone88
Ultrasound-AssistedTHFK2CO375

Q. Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundMIC (μg/mL) vs S. aureusMIC (μg/mL) vs E. coliReference
2-Methoxy Analog8.5>64
6-Methyl-4-thiol Analog12.332

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.